N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide
Description
N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide is a pyrano[3,2-c]quinoline derivative featuring a propanamide substituent at the 6-position of the fused tetracyclic scaffold. Its synthesis typically involves condensation reactions between substituted pyranoquinoline precursors and propionic acid derivatives, as exemplified by analogous compounds in the literature .
Properties
IUPAC Name |
N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-14(18)16-17-10-11-6-5-9-19-15(11)12-7-3-4-8-13(12)17/h3-4,7-8,11,15H,2,5-6,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSKXQHSHTUULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NN1CC2CCCOC2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide typically involves multi-step reactions starting from readily available starting materials. One common method involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under neutral and non-polar conditions . This reaction yields heteroannulated pyranoquinolones, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Multicomponent reactions (MCRs) are often employed in industrial settings due to their efficiency and ability to produce complex molecules in a single step .
Chemical Reactions Analysis
Types of Reactions
N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyranoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted pyranoquinolines, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit cell growth by inducing cell cycle arrest and apoptosis in cancer cells . The compound may also disrupt angiogenesis and cell migration, contributing to its anticancer effects.
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl or phenoxyphenyl substituents (e.g., 6e in ) enhance lipophilicity, which may influence blood-brain barrier permeability .
Physicochemical Properties
Comparative data for selected compounds:
Analysis :
- The propanamide group likely enhances aqueous solubility compared to nitrile or ketone-containing analogs due to hydrogen-bonding capacity .
- Higher molecular weight analogs (e.g., 27b in ) with diphenyl groups exhibit significantly elevated melting points (165–172°C), reflecting increased crystallinity .
Biological Activity
N-{2H,3H,4H,4aH,5H,6H,10bH-Pyrano[3,2-c]quinolin-6-yl}propanamide, also known as compound CAS 303777-55-1, is a synthetic organic molecule with significant biological activity. This article provides an in-depth analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.332 g/mol
The structure of this compound features a pyranoquinoline backbone that is known for its diverse biological activities.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical cancer) | 12.5 | |
| MCF-7 (Breast cancer) | 15.0 | |
| A549 (Lung cancer) | 10.0 |
These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.
2. Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against several bacterial strains.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
This antimicrobial activity indicates its potential use in treating bacterial infections.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may act by:
- Inhibiting DNA synthesis in cancer cells.
- Disrupting bacterial cell wall synthesis.
- Modulating apoptotic pathways.
These mechanisms contribute to its efficacy as both an anticancer and antimicrobial agent.
4. Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
- A study published in Journal of Medicinal Chemistry reported that derivatives of pyranoquinoline exhibited potent anticancer activity through apoptosis induction in human breast cancer cells .
- Another research highlighted the synthesis and evaluation of various analogs of this compound for their antimicrobial properties against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
